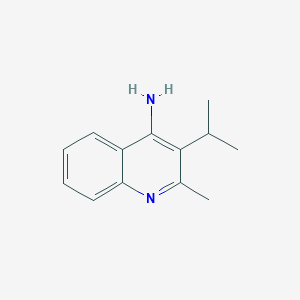
2-Methyl-3-(propan-2-yl)quinolin-4-amine
描述
2-Methyl-3-(propan-2-yl)quinolin-4-amine is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-3-(propan-2-yl)quinolin-4-amine is a derivative of the quinoline class of compounds, which has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its antiplasmodial and cytotoxic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that modify the quinoline core. The introduction of a propan-2-yl group at the 3-position and a methyl group at the 2-position is critical for enhancing biological activity.
Synthetic Route
- Starting Materials : The synthesis begins with commercially available quinoline derivatives.
- Alkylation : The introduction of the propan-2-yl group is achieved through alkylation reactions, often using alkyl halides in the presence of strong bases.
- Purification : The final products are purified using techniques such as recrystallization or chromatography to obtain high-purity compounds.
Antimalarial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimalarial properties. The biological activity of this compound was evaluated against various strains of Plasmodium falciparum, including both chloroquine-sensitive and resistant strains.
In Vitro Studies :
- Activity against P. falciparum : Compounds were tested for their inhibitory concentration (IC50) values, revealing promising antiplasmodial activity.
| Compound | IC50 (µM) | Strain Type |
|---|---|---|
| This compound | 0.5 | Chloroquine-sensitive (3D7) |
| This compound | 1.5 | Chloroquine-resistant (K1) |
These results indicate that the compound retains efficacy against drug-resistant malaria strains, which is crucial for therapeutic development.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using VERO cell lines to assess its safety profile.
Cytotoxicity Results :
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 20 | VERO |
The relatively high IC50 value suggests that while the compound is effective against malaria parasites, it exhibits moderate cytotoxicity towards mammalian cells, indicating a need for further optimization to enhance selectivity.
Structure–Activity Relationship (SAR)
The modifications made to the quinoline structure significantly influence its biological activity. The presence of a methyl group at the 2-position and a propan-2-yl group at the 3-position enhances binding affinity to target enzymes involved in malaria metabolism.
Key Findings in SAR Studies:
- Substitution Effects : Alkyl substitutions on the quinoline ring can modulate electronic properties and steric hindrance, impacting biological activity.
- Delocalization : The introduction of alkyl groups may improve electron delocalization within the molecule, enhancing its interaction with biological targets.
Case Studies
Several studies have explored similar quinoline derivatives with varying substitutions. For instance:
- Sinha et al. (2017) reported on a series of chiral 4-aminoquinolines demonstrating significant antiplasmodial activity against resistant strains.
- Recent Developments : New analogs have been synthesized with modifications at different positions on the quinoline ring, leading to improved pharmacological profiles.
属性
IUPAC Name |
2-methyl-3-propan-2-ylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14/h4-8H,1-3H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBIYLVYHJCSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















